Methyl 2-amino-3-chloropropanoate hydrochloride
CAS No.: 33646-31-0
Cat. No.: VC20750932
Molecular Formula: C4H9Cl2NO2
Molecular Weight: 174.02 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 33646-31-0 |
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Molecular Formula | C4H9Cl2NO2 |
Molecular Weight | 174.02 g/mol |
IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride |
Standard InChI | InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H |
Standard InChI Key | POPBCSXDEXRDSX-UHFFFAOYSA-N |
SMILES | COC(=O)C(CCl)N.Cl |
Canonical SMILES | COC(=O)C(CCl)N.Cl |
Methyl 2-amino-3-chloropropanoate hydrochloride is a significant compound in organic chemistry and pharmaceuticals. It is an amino acid derivative, specifically a chlorinated variant of alanine, and is recognized for its potential applications in drug development and synthesis. The compound is also known by several synonyms, including D,L-3-Chloroalanine methyl ester hydrochloride and D,L-beta-Chloroalanine methyl ester hydrochloride.
Synthesis Methods
Methyl 2-amino-3-chloropropanoate hydrochloride can be synthesized through various methods, with one notable approach involving the esterification of D-serine. This synthetic route emphasizes efficiency and sustainability, minimizing waste and allowing for the recycling of solvents.
Key Steps in Synthesis:
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Esterification: Reacting D-serine with an appropriate chlorinated reagent.
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Purification: Isolating the product through crystallization or chromatography.
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Characterization: Confirming the structure using techniques such as NMR and mass spectrometry.
Biological Activities
Methyl 2-amino-3-chloropropanoate hydrochloride exhibits various biological activities that make it a subject of interest in pharmacology:
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Antimicrobial Properties: Studies indicate that certain derivatives can inhibit the growth of bacteria, including Mycobacterium tuberculosis, suggesting potential therapeutic applications against tuberculosis.
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Neuroprotective Effects: The compound may have neuroprotective roles, possibly related to its structural similarity to neurotransmitters.
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Antioxidant Activity: It may possess antioxidant properties that help mitigate oxidative stress in biological systems.
Applications in Research
Due to its structural characteristics, Methyl 2-amino-3-chloropropanoate hydrochloride serves as a valuable building block in organic synthesis and pharmaceutical development:
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Drug Development: It is used as an intermediate in synthesizing compounds targeting metabolic disorders and other diseases.
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Biochemical Pathways: The compound's role as a serine derivative allows it to participate in various biochemical reactions, contributing to metabolic processes.
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